![molecular formula C21H27N5O3 B2959769 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 846598-42-3](/img/structure/B2959769.png)
3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrimidine, a class of compounds that have received much interest due to their diverse biological potential . Pyrimidine and its fused derivatives are considered as bioisosteres with purines and many of these derivatives have shown promising anticancer activity . These pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of thiophene-2-carboxamides . These compounds can be heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides . These β-keto amides can then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR and IR . The IR spectrum can reveal the presence of functional groups such as carbonyl (C=O) groups . The 1H NMR and 13C NMR spectra can provide information about the types and numbers of hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques. For example, the reaction of this compound with other reagents can be monitored using NMR and IR spectroscopy . The products of these reactions can be analyzed to determine the types of chemical transformations that have occurred .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For example, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectra can provide information about the types and numbers of hydrogen and carbon atoms in the molecule, as well as their chemical environments .Scientific Research Applications
Molecular Structure Analysis
One area of research focuses on the molecular structures of similar compounds, investigating their hydrogen bonding and pi-pi stacking interactions. For example, the study of 1,3-dimethyl-7-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, a compound with structural similarities, revealed insights into its molecular linkage through hydrogen bonds forming dimers and chains (Trilleras et al., 2009).
Optical and Nonlinear Optical Applications
Pyrimidine-based bis-uracil derivatives, which are structurally related, have shown potential for optical and nonlinear optical (NLO) applications. The NLO properties of such compounds indicate their suitability for NLO device fabrications (Mohan et al., 2020).
Chemical Reactivity and Synthesis
Research into the chemical reactivity of Biginelli-type compounds, which are structurally related to the chemical , has led to the synthesis of new dihydropyrimidine derivatives. This includes exploring the reactivity of different positions in the compound, enhancing our understanding of such chemical structures (Namazi et al., 2001).
Drug Discovery Applications
While excluding direct drug use and dosage information, it's notable that structurally similar compounds have been evaluated for potential drug discovery applications, including their antimicrobial properties and molecular docking studies (Kim et al., 2004).
Novel Synthesis Methods
Innovative synthesis methods for pyridine-pyrimidines and their derivatives have been developed, showcasing the versatility of compounds structurally related to 3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione. These methods highlight the potential for creating new molecules with varied applications (Rahmani et al., 2018).
Intermolecular Interaction Studies
Detailed quantitative analyses of intermolecular interactions in related xanthine derivatives reveal insights into potential applications in new material designs, underscoring the significance of such studies in understanding molecular behavior (Shukla et al., 2020).
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to inhibit protein kinases . Protein kinases are enzymes that stimulate phosphate transfer from ATP to amino acids tyrosine, serine and/or threonine residues in protein substrates . They are important enzymes responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As a derivative of pyrimidine, it may have anticancer activity , but further studies would be needed to assess its safety and potential side effects.
Future Directions
The future directions for research on this compound could include further studies to elucidate its mechanism of action and to optimize its anticancer activity . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis . Finally, the safety and potential side effects of this compound could be investigated in more detail to assess its suitability as a therapeutic agent .
properties
IUPAC Name |
3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-5-29-10-9-24-19(27)17-18(23(4)21(24)28)22-20-25(12-15(3)13-26(17)20)16-8-6-7-14(2)11-16/h6-8,11,15H,5,9-10,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWALVGUDDJZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC(=C4)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide](/img/structure/B2959686.png)
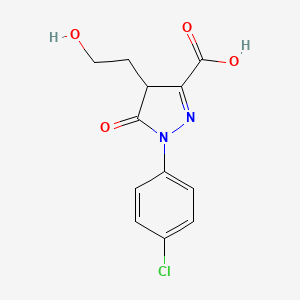

![2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2959690.png)
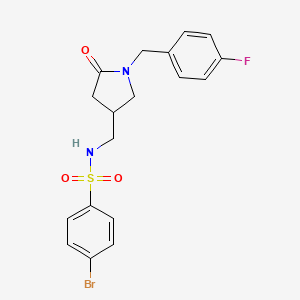

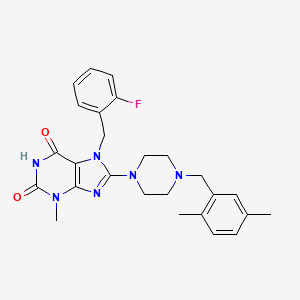
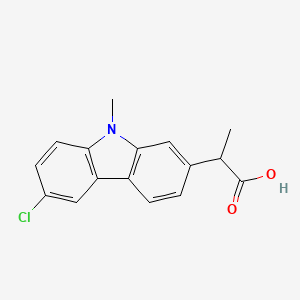
![2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2959703.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)
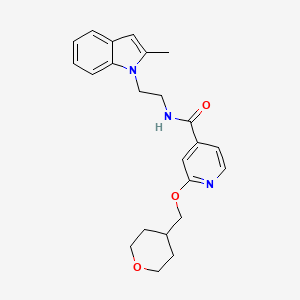
![Ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B2959706.png)

